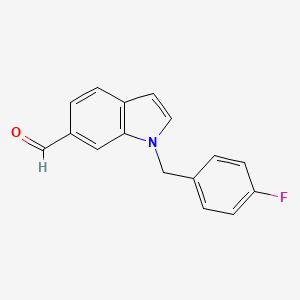

1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-5-2-12(3-6-15)10-18-8-7-14-4-1-13(11-19)9-16(14)18/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUYWIHITGRSHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde

Whitepaper: A-087-F4

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a key intermediate in contemporary drug discovery programs. The synthesis is achieved through a classical and robust N-alkylation of 1H-indole-6-carbaldehyde with 4-fluorobenzyl bromide. This document details the strategic rationale, a step-by-step experimental protocol, mechanistic insights, and characterization data. The described method is scalable, high-yielding, and designed for facile adoption by research and process chemistry teams.

Introduction & Strategic Importance

The N-functionalization of indole scaffolds is a cornerstone of medicinal chemistry. The introduction of substituents on the indole nitrogen profoundly modulates a molecule's pharmacological profile, affecting receptor binding affinity, metabolic stability, and pharmacokinetic properties. The target molecule, this compound, incorporates two critical pharmacophores: the N-benzyl indole moiety and a reactive aldehyde group. The aldehyde serves as a versatile synthetic handle for elaboration into a diverse array of more complex structures through reactions such as reductive amination, Wittig reactions, and oxidations. The 4-fluorobenzyl group is particularly significant as the fluorine atom can enhance metabolic stability and improve binding interactions.

This guide focuses on the most direct and reliable synthetic route: the nucleophilic substitution reaction between the indolide anion and an electrophilic benzyl halide.

Synthetic Strategy & Retrosynthesis

The core transformation is the formation of a C-N bond at the N1 position of the indole ring.

Logical Diagram of Synthetic Approach

Caption: Retrosynthetic analysis of the target molecule.

The chosen forward synthesis involves the deprotonation of 1H-indole-6-carbaldehyde using a strong, non-nucleophilic base to form the corresponding sodium indolide salt. This potent nucleophile then undergoes an SN2 reaction with 4-fluorobenzyl bromide.

Detailed Experimental Protocol

This protocol is based on well-established methods for indole N-alkylation, ensuring high reliability and regioselectivity.[1][2][3]

Materials & Reagents:

| Reagent/Material | M.W. | Amount | Moles | Equiv. |

| 1H-Indole-6-carbaldehyde | 145.16 | 1.00 g | 6.89 mmol | 1.0 |

| Sodium Hydride (60% in oil) | 40.00 | 0.33 g | 8.27 mmol | 1.2 |

| 4-Fluorobenzyl bromide | 189.04 | 1.45 g | 7.58 mmol | 1.1 |

| Anhydrous DMF | - | 20 mL | - | - |

| Saturated NH₄Cl (aq) | - | ~20 mL | - | - |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - |

| Brine | - | ~30 mL | - | - |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-indole-6-carbaldehyde (1.00 g, 6.89 mmol). The flask is sealed with a septum and placed under an inert atmosphere (Nitrogen or Argon).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) via syringe. Stir the mixture at room temperature until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (0.33 g of 60% dispersion, 8.27 mmol) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indolide salt is often indicated by a slight color change and cessation of gas evolution.

-

Alkylation: Cool the reaction mixture back to 0 °C. Slowly add 4-fluorobenzyl bromide (1.45 g, 7.58 mmol) dropwise via syringe.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

-

Work-up & Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to neutralize any unreacted NaH.

-

Extraction: Dilute the mixture with deionized water (50 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to yield the pure product.

Mechanistic Insights & Rationale

The success of this synthesis hinges on key strategic choices explained below.

Mechanism of N-Alkylation

Caption: Key steps in the SN2 N-alkylation of indole.

-

Choice of Base (NaH): Sodium hydride is a strong, non-nucleophilic base. Its insolubility in DMF necessitates a heterogeneous reaction, but its pKa is sufficiently high to irreversibly deprotonate the indole N-H (pKa ≈ 17), driving the equilibrium entirely towards the formation of the sodium indolide salt.[1][2] This prevents side reactions and ensures a high concentration of the active nucleophile.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent. It effectively solvates the sodium cation but does not solvate the indolide anion to a large extent, leaving the anion "naked" and highly nucleophilic.[3] Furthermore, its high boiling point allows for heating if the reaction proves sluggish at room temperature.

-

Regioselectivity (N- vs. C-Alkylation): While the indolide anion has nucleophilic character at both the N1 and C3 positions, N-alkylation is heavily favored under these conditions (kinetic control).[4] The use of a highly polar solvent like DMF and a counter-ion like Na⁺ promotes the formation of the N-alkylated product.[5]

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: Off-white to pale yellow solid.

-

¹H NMR (400 MHz, CDCl₃): Characteristic peaks are expected for the aldehyde proton (~10.0 ppm), the indole ring protons (7-8 ppm), the benzyl CH₂ group (~5.4 ppm), and the fluorophenyl ring protons. The disappearance of the broad N-H proton signal from the starting material is a key indicator of successful N-alkylation.

-

Mass Spectrometry (ESI+): Calculated for C₁₆H₁₂FNO [M+H]⁺: 254.09. Found: 254.1.

Troubleshooting and Safety

-

Low Yield: May result from incomplete deprotonation (wet solvent/reagents) or inactive alkylating agent. Ensure all glassware is oven-dried and solvents are anhydrous.

-

Side Products: C3-alkylation can occur but is generally minimal under these conditions. If observed, purification by column chromatography is typically sufficient for removal.

-

Safety: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere and in an appropriate fume hood. 4-Fluorobenzyl bromide is a lachrymator and should be handled with care. Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.

Conclusion

The described protocol provides a robust and efficient method for the synthesis of this compound. By employing sodium hydride in DMF, this classic N-alkylation proceeds with high yield and excellent regioselectivity, furnishing a key building block for further synthetic elaboration in drug development pipelines.

References

- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Vertex AI Search.

-

How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. ResearchGate. Available at: [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Chemical Properties of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its synthesis, physicochemical and spectroscopic properties, reactivity, and potential applications, offering insights grounded in established chemical principles and experimental observations.

Introduction and Significance

This compound belongs to the broad class of indole derivatives, which are a cornerstone of many biologically active compounds. The indole scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with diverse therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3]

The subject molecule integrates three key structural features:

-

The Indole Core: A bicyclic aromatic heterocycle that serves as a versatile pharmacophore.

-

A 6-Carbaldehyde Group: An aldehyde functional group at the 6-position of the indole ring, which is a versatile handle for further chemical modifications and a key site for biological interactions.[4]

-

An N-(4-fluorobenzyl) Substituent: The attachment of a 4-fluorobenzyl group to the indole nitrogen (N1 position) can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. The fluorine atom, in particular, is often introduced in medicinal chemistry to enhance binding affinity and improve pharmacokinetic profiles.[5]

This unique combination of functional groups makes this compound a valuable intermediate for the synthesis of more complex molecules and a potential candidate for biological screening.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the N-alkylation of indole-6-carbaldehyde with 4-fluorobenzyl halide. This reaction is a classic example of nucleophilic substitution where the indole nitrogen acts as the nucleophile.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from a commercially available precursor.

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Indole-6-carbaldehyde from 6-Cyanoindole

This step involves the reduction of the nitrile group of 6-cyanoindole to an aldehyde. A common method is the Stephen aldehyde synthesis or using a milder reducing agent like Raney nickel with a hydride source.[4]

-

Reaction Setup: To a solution of 6-cyanoindole (1 equivalent) in a mixture of pyridine, water, and acetic acid, add sodium hypophosphite (excess).

-

Catalyst Addition: Carefully add Raney nickel catalyst to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a slightly elevated temperature (e.g., 45-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, filter the reaction mixture through celite to remove the catalyst. Extract the filtrate with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude indole-6-carbaldehyde.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 2: N-Alkylation to yield this compound

The N-alkylation of indoles is a well-established transformation. The choice of base and solvent is crucial for achieving high yields and selectivity for N-alkylation over C-alkylation.[6] Strong bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are highly effective.[6]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous DMF.

-

Indole Addition: Add a solution of indole-6-carbaldehyde (1 equivalent) in anhydrous DMF dropwise to the suspension at 0 °C.

-

Anion Formation: Allow the mixture to stir at room temperature for approximately 30-60 minutes to ensure complete formation of the indole anion.

-

Alkylation: Cool the reaction mixture back to 0 °C and add a solution of 4-fluorobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

-

Reaction Progression: Let the reaction warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product should be purified by silica gel column chromatography to yield the pure this compound.

Mechanistic Rationale

The N-alkylation proceeds via an SN2 mechanism. The base deprotonates the indole N-H, which is the most acidic proton, to form a resonance-stabilized indolide anion. This anion then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide leaving group.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts: indole-6-carbaldehyde and the 4-fluorobenzyl group.

Physicochemical Properties

| Property | Predicted Value/Description | Source/Justification |

| Molecular Formula | C16H12FNO | Based on structure |

| Molecular Weight | 253.27 g/mol | Calculated |

| Appearance | Likely a pale yellow to brown crystalline solid | Based on indole-6-carboxaldehyde[4] |

| Melting Point | > 130 °C | Expected to be higher than indole-6-carboxaldehyde (127-131 °C) due to increased molecular weight and intermolecular interactions.[7] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents and water. | Typical for N-substituted indole derivatives.[8] |

| logPoct/wat | ~3.5-4.5 | Increased lipophilicity compared to indole-6-carboxaldehyde (logP ~1.5) due to the addition of the fluorobenzyl group.[9] |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.

1H NMR (Proton Nuclear Magnetic Resonance)

-

Aldehyde Proton (-CHO): A singlet around δ 9.9-10.1 ppm.

-

Indole Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.5 ppm). The proton at the C7 position will likely appear as a singlet or a narrow doublet, and the proton at C2 will also be a distinct signal.

-

Fluorobenzyl Protons:

-

The methylene protons (-CH2-) will appear as a singlet around δ 5.4-5.6 ppm.

-

The aromatic protons on the fluorophenyl ring will show a characteristic AA'BB' system, appearing as two triplets or multiplets around δ 7.0-7.4 ppm due to coupling with both protons and the fluorine atom.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Aldehyde Carbonyl: A signal in the downfield region, around δ 185-190 ppm.

-

Indole Carbons: Multiple signals in the aromatic region (δ 100-140 ppm).

-

Fluorobenzyl Carbons:

-

The methylene carbon (-CH2-) will appear around δ 50-52 ppm.

-

The fluorophenyl carbons will show signals in the aromatic region, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

-

IR (Infrared) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm-1.

-

C-H Stretch (Aromatic): Peaks above 3000 cm-1.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm-1 region.

-

C-F Stretch: A strong absorption in the 1000-1100 cm-1 region.

MS (Mass Spectrometry)

-

Molecular Ion (M+): A prominent peak at m/z = 253.

-

Fragmentation: A characteristic fragment at m/z = 109 corresponding to the fluorobenzyl cation [C7H6F]+. Another significant fragment would arise from the loss of the fluorobenzyl group, leaving the indole-6-carbaldehyde radical cation at m/z = 144.

Reactivity Profile and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde group, making it a valuable precursor for a wide range of chemical transformations.

Caption: Reactivity profile of the title compound.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-(4-fluorobenzyl)-1H-indole-6-carboxylic acid, which is another valuable synthetic intermediate.

-

Reduction: Reduction of the aldehyde with agents like sodium borohydride (NaBH4) will yield the primary alcohol, [1-(4-fluorobenzyl)-1H-indol-6-yl]methanol.

-

Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form imines (Schiff bases). It can also react with active methylene compounds (e.g., malononitrile, nitromethane) in Knoevenagel or Henry reactions, respectively, to extend the carbon chain. These reactions are fundamental for building more complex heterocyclic systems.[10][11]

-

Wittig Reaction: Reaction with phosphonium ylides provides a straightforward route to stilbene-like structures, which are known for their potential antitumor activities.[4]

-

Multi-component Reactions: Indole aldehydes are excellent substrates for multi-component reactions (MCRs), which allow for the rapid construction of complex, drug-like molecules in a single step.[12]

Potential Applications in Drug Discovery

Given the prevalence of the indole nucleus in pharmaceuticals, this compound serves as a key building block for libraries of potential therapeutic agents.[2] Derivatives of indole-3-carbaldehyde have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][13][14] It is plausible that derivatives of the 6-carbaldehyde isomer could exhibit similar or novel biological profiles. The introduction of the 4-fluorobenzyl group can enhance potency and improve metabolic stability, making this scaffold particularly attractive for lead optimization campaigns in drug discovery.

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its chemical properties, particularly the reactivity of the aldehyde group, make it an important intermediate for the synthesis of a diverse range of more complex indole derivatives. The strategic incorporation of a fluorinated benzyl group at the N1 position positions this scaffold as a promising starting point for the development of novel therapeutic agents. This guide has provided a foundational understanding of its synthesis, properties, and reactivity to aid researchers in its effective utilization.

References

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC - NIH. Available at: [Link]

-

One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Available at: [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]

- N-alkylation of indole derivatives. Google Patents.

-

Synthesis of substituted N-heterocycles by N-benzylation. Organic Chemistry Portal. Available at: [Link]

-

1H NMR (400 MHz, DMSO-d6) δ 1.39. The Royal Society of Chemistry. Available at: [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). Royal Society of Chemistry. Available at: [Link]

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

-

1H-Indole-6-carboxaldehyde | C9H7NO. PubChem. Available at: [Link]

-

Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. PMC - NIH. Available at: [Link]

-

Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. Available at: [Link]

-

Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Cheméo. Available at: [Link]

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [No Source Found].

-

UV-Visible, IR, and 1 NMR spectral data of compounds. | Download Table. ResearchGate. Available at: [Link]

-

Supporting information Indoles. The Royal Society of Chemistry. Available at: [Link]

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF. ResearchGate. Available at: [Link]

-

Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. PubMed. Available at: [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. Available at: [Link]

-

Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link]

-

Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH. Available at: [Link]

-

Organic Compounds with Biological Activity. MDPI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. mdpi.com [mdpi.com]

- 4. Indole-6-carboxaldehyde CAS#: 1196-70-9 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 7. Indole-6-carboxaldehyde 97 1196-70-9 [sigmaaldrich.com]

- 8. CAS 23073-31-6: 4-fluoro-1H-indole-3-carbaldehyde [cymitquimica.com]

- 9. Indole-6-carboxaldehyde (CAS 1196-70-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Spectroscopic Guide to 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Predictive Analysis and Methodologies

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a compound of interest in medicinal chemistry and drug development. In the absence of publicly available experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral profile. By dissecting the structural components of the molecule—the indole-6-carbaldehyde core and the N-(4-fluorobenzyl) substituent—we offer a robust framework for its characterization. This guide is intended to serve as a valuable resource for researchers, enabling them to anticipate, identify, and interpret the spectroscopic data upon synthesis of this novel compound. Detailed experimental protocols for data acquisition are also provided, ensuring a self-validating system for future analysis.

Introduction: The Rationale for Spectroscopic Characterization

The fusion of an indole scaffold with a fluorinated benzyl moiety in this compound suggests a molecule with potential biological activity, a common theme in the development of new therapeutic agents. The indole nucleus is a privileged structure in medicinal chemistry, while the introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The aldehyde functional group at the 6-position of the indole ring offers a versatile handle for further synthetic transformations.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed roadmap of a molecule's architecture. This guide will provide a predictive blueprint for the spectroscopic signature of this compound, empowering researchers to confirm its identity with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the indole ring, the benzyl group, and the aldehyde. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of similar structures.[1] The choice of a deuterated solvent such as DMSO-d₆ or CDCl₃ is standard for small organic molecules.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | - |

| Indole H-7 | 8.1 - 8.3 | Singlet (s) | - |

| Indole H-5 | 7.8 - 8.0 | Doublet (d) | ~8.5 |

| Indole H-4 | 7.6 - 7.8 | Doublet (d) | ~8.5 |

| Indole H-2 | 7.5 - 7.7 | Doublet (d) | ~3.0 |

| Benzyl H-2', H-6' | 7.2 - 7.4 | Triplet (t) or Doublet of Doublets (dd) | ~8.5, ~5.5 (¹⁹F coupling) |

| Benzyl H-3', H-5' | 7.0 - 7.2 | Triplet (t) | ~8.5 |

| Indole H-3 | 6.6 - 6.8 | Doublet (d) | ~3.0 |

| Benzyl CH₂ | 5.4 - 5.6 | Singlet (s) | - |

Causality behind Predictions: The aldehyde proton is expected to be significantly deshielded due to the electron-withdrawing nature of the carbonyl group, hence its downfield shift. The indole protons' chemical shifts are predicted based on the electron density of the aromatic system and known data for 6-substituted indoles. The protons on the fluorobenzyl group will exhibit characteristic splitting patterns due to both proton-proton and proton-fluorine coupling. The benzylic methylene protons, adjacent to the indole nitrogen, will appear as a singlet in the absence of chiral centers.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the chemical environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 193 |

| Benzyl C-1' (C-F) | 161 - 164 (d, J ≈ 245 Hz) |

| Indole C-7a | 137 - 139 |

| Indole C-3a | 135 - 137 |

| Benzyl C-4' | 132 - 134 (d, J ≈ 3 Hz) |

| Indole C-6 | 130 - 132 |

| Indole C-2 | 128 - 130 |

| Benzyl C-2', C-6' | 128 - 130 (d, J ≈ 8 Hz) |

| Indole C-5 | 123 - 125 |

| Indole C-4 | 121 - 123 |

| Benzyl C-3', C-5' | 115 - 117 (d, J ≈ 21 Hz) |

| Indole C-7 | 110 - 112 |

| Indole C-3 | 101 - 103 |

| Benzyl CH₂ | 50 - 52 |

Causality behind Predictions: The carbonyl carbon of the aldehyde will be the most downfield signal. The carbon attached to the fluorine atom in the benzyl ring will appear as a doublet with a large one-bond C-F coupling constant. Other carbons in the fluorobenzyl ring will show smaller couplings to fluorine. The chemical shifts of the indole carbons are estimated from data on similarly substituted indoles.[1]

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds.

Predicted IR Absorption Bands

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2900-2800 | C-H stretch | Aldehyde |

| ~1680-1700 | C=O stretch | Aldehyde (conjugated) |

| ~1600, ~1450 | C=C stretch | Aromatic rings |

| ~1220-1240 | C-F stretch | Aryl-F |

| ~1350-1380 | C-N stretch | Indole |

Causality behind Predictions: The most characteristic peak will be the strong carbonyl (C=O) stretch of the aldehyde, which is expected at a slightly lower wavenumber due to conjugation with the indole ring.[3] The aromatic C-H and C=C stretching vibrations will confirm the presence of the aromatic systems. A strong band corresponding to the C-F stretch is a key indicator of the fluorobenzyl moiety.[4] The aldehyde C-H stretch typically appears as two weak bands around 2820 and 2720 cm⁻¹.

Experimental Protocol for IR Data Acquisition (ATR Method)

Caption: Workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

For this compound (Molecular Formula: C₁₆H₁₂FNO), the expected monoisotopic mass is approximately 253.09 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 253 | [M]⁺ (Molecular Ion) |

| 252 | [M-H]⁺ |

| 224 | [M-CHO]⁺ |

| 144 | [Indole-6-carbaldehyde]⁺ |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of benzyl fragment) |

Causality behind Predictions: The molecular ion peak [M]⁺ should be clearly visible. Common fragmentation pathways for N-benzyl indoles involve cleavage of the benzylic C-N bond.[5] This would lead to the formation of a stable fluorobenzyl cation (m/z 109). The tropylium ion (m/z 91) is a common rearrangement product for benzyl fragments.[6] Loss of the aldehyde group as a radical (CHO, 29 Da) would result in a fragment at m/z 224. Cleavage of the bond between the indole nitrogen and the benzylic carbon could also generate an indole-6-carbaldehyde radical cation at m/z 144.[7]

Experimental Protocol for MS Data Acquisition (ESI-MS)

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion: A Path Forward for Structural Verification

This guide has outlined the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for this compound, along with standardized protocols for their acquisition. While predictive, this information provides a robust framework for researchers to reference during the synthesis and characterization of this novel compound. The convergence of the predicted data with experimental findings will serve as a strong validation of the target molecule's structure. This comprehensive approach underscores the synergy between theoretical prediction and empirical verification in modern chemical science, accelerating the pace of discovery in drug development and beyond.

References

- Bin Guo, Jiang-Yan Xue, Hong-Xi Li, Da-Wei Tan, and Jian-Ping Lang. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

- Supporting information for Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.).

-

PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

S. L. Srivastava, et al. (n.d.). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Retrieved from [Link]

-

ResearchGate. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Retrieved from [Link]

-

M. V. K. Karthik, et al. (2021). Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

-

Leslie W. Pineda, et al. (2022). 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde. ResearchGate. Retrieved from [Link]

-

ResearchGate. (2000). Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

M. R. Eftink, et al. (n.d.). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Retrieved from [Link]

-

Supporting Information for Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). (n.d.). Retrieved from [Link]

-

E. R. T. Tiekink, et al. (2019). Synthesis, Molecular and Crystal Structure Analysis of 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde and DFT Investigation of Its Rotational Conformers. MDPI. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a synthetic indole derivative of significant interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this guide outlines a probable synthetic route based on established chemical principles and data from analogous structures. We will delve into its chemical properties, potential biological significance, and its role as a versatile building block for the synthesis of more complex, biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel molecular scaffolds for therapeutic intervention.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif found in a vast array of natural products and synthetic compounds with diverse and potent biological activities.[1] Its presence in key biomolecules such as the amino acid tryptophan has made it a focal point for the design of novel therapeutic agents. Indole derivatives have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to compounds with specific biological targets.

The introduction of a carbaldehyde group, as seen in indole-6-carbaldehyde, provides a reactive handle for a multitude of chemical transformations, making it a crucial intermediate in the synthesis of complex heterocyclic systems.[2][3] Furthermore, the N-benzylation of the indole core, in this case with a 4-fluorobenzyl group, can significantly impact the molecule's lipophilicity and its ability to interact with biological targets. The fluorine atom, in particular, is a common bioisostere for a hydrogen atom in drug design, often leading to improved metabolic stability and binding affinity.

Physicochemical Properties and Identification

| Property | Predicted Value/Characteristic | Rationale |

| CAS Number | Not Assigned | This specific derivative is not yet cataloged in major chemical databases. The parent compound, 1H-Indole-6-carbaldehyde, has the CAS number 1196-70-9.[4][5][6] |

| Molecular Formula | C₁₆H₁₂FNO | Derived from the combination of indole-6-carbaldehyde and a 4-fluorobenzyl group. |

| Molecular Weight | ~253.27 g/mol | Calculated based on the molecular formula. |

| Appearance | Likely a solid at room temperature | Indole-6-carbaldehyde is a crystalline powder.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, chlorinated solvents) and have limited solubility in water. | The aromatic nature and the presence of the fluorobenzyl group increase lipophilicity. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through the N-alkylation of indole-6-carbaldehyde. This is a common and well-established method for the functionalization of the indole nitrogen. A similar synthetic strategy has been successfully employed for the preparation of related N-benzyl-indazoles.[7]

Experimental Protocol: N-Alkylation of Indole-6-carbaldehyde

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

-

Indole-6-carbaldehyde (CAS: 1196-70-9)

-

4-Fluorobenzyl bromide (or chloride)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF, add a suitable base such as potassium carbonate (1.5 eq) or sodium hydride (1.2 eq, handled with extreme care under an inert atmosphere).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes. To this, add 4-fluorobenzyl bromide (1.1 eq) dropwise.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

-

Workup: Upon completion, quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired this compound.

Causality behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and easy-to-handle base suitable for this type of N-alkylation. Sodium hydride is a stronger, non-nucleophilic base that can lead to faster and more complete deprotonation of the indole nitrogen, but requires more stringent anhydrous and inert conditions.

-

Choice of Solvent: DMF and acetonitrile are polar aprotic solvents that are excellent for SN2 reactions as they solvate the cation of the base while leaving the anion (the indole anion in this case) highly reactive.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive scaffold for the development of novel therapeutic agents.

As a Precursor for Biologically Active Molecules

The aldehyde functionality at the 6-position serves as a versatile synthetic handle for the construction of a wide variety of heterocyclic systems.[8] This allows for the exploration of diverse chemical space in the search for new drug candidates. For instance, the aldehyde can undergo:

-

Reductive amination: to introduce various amine-containing side chains.

-

Wittig and related olefination reactions: to form carbon-carbon double bonds.

-

Condensation reactions: with active methylene compounds to build new ring systems.

-

Oxidation: to the corresponding carboxylic acid, which can then be converted to amides, esters, and other derivatives.

Potential as a Kinase Inhibitor

The indole scaffold is a common feature in many kinase inhibitors. The N-benzyl group can be oriented to occupy the hydrophobic pocket of the ATP-binding site of many kinases. Further elaboration of the 6-carbaldehyde position could lead to interactions with the solvent-exposed region, potentially leading to potent and selective inhibitors.

In the Development of Novel Antimicrobial and Anticancer Agents

Many indole derivatives have shown promising activity against various microbial strains and cancer cell lines.[1][9] The specific substitution pattern of this compound could impart unique biological properties that warrant investigation in these therapeutic areas.

Characterization and Analytical Methods

The unambiguous identification and characterization of the synthesized this compound would rely on a combination of standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the successful incorporation of the 4-fluorobenzyl group and the position of the aldehyde.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the aldehyde carbonyl group (around 1680-1700 cm⁻¹) and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be used to assess the purity of the final compound.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold with significant potential in drug discovery. Its synthesis is readily achievable through established methodologies, and its versatile chemical handles allow for extensive structural diversification. This guide provides a foundational understanding of this compound, from its synthesis to its potential applications, and serves as a valuable resource for researchers aiming to leverage the unique properties of functionalized indoles in the development of next-generation therapeutics.

References

-

ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC. [Link]

-

Bentham Open. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

-

PubChem. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Indole-6-carboxaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 7. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

The Strategic Role of the 4-Fluorobenzyl Group in Modulating Bioactivity

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to refine pharmacokinetic and pharmacodynamic profiles.[1][2] Among the various fluorinated motifs, the 4-fluorobenzyl group is frequently employed to address specific challenges in drug design, from metabolic instability to suboptimal target engagement. This guide provides an in-depth technical analysis of the 4-fluorobenzyl moiety, elucidating the physicochemical principles that underpin its utility. We will explore its role in enhancing metabolic stability, modulating lipophilicity, and participating in key binding interactions. Through detailed case studies, experimental protocols, and mechanistic diagrams, this document serves as a comprehensive resource for scientists seeking to leverage the unique properties of the 4-fluorobenzyl group for the rational design of novel therapeutics.

The Physicochemical Foundation of the 4-Fluorobenzyl Moiety

The decision to introduce a 4-fluorobenzyl group is grounded in the unique and potent effects of the fluorine atom, which are a direct consequence of its fundamental atomic properties: high electronegativity, small van der Waals radius, and the exceptional strength of the carbon-fluorine (C-F) bond.[1][3]

Electronic Effects and Polarity

Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring.[1] This polarization of the C-F bond alters the electron distribution across the entire benzyl system, which can be critical for modulating pKa of nearby functional groups or engaging in specific polar interactions within a protein binding site.[4] The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with electron-poor groups like carbonyl carbons in a protein backbone.[1]

Lipophilicity Modulation

A single fluorine substitution on a phenyl ring generally leads to a slight increase in lipophilicity, as measured by the logarithm of the partition coefficient (log P). This subtle tuning is often a key objective in lead optimization, where achieving an optimal balance of lipophilicity is crucial for balancing solubility, permeability, and off-target effects. Judicious use of the 4-fluorobenzyl group can enhance a molecule's ability to cross biological membranes and reach its target.[3][4]

Metabolic Stability: The Cornerstone Application

Perhaps the most significant and widely exploited feature of the 4-fluorobenzyl group is its ability to confer metabolic stability.[1][5] The para-position of a benzyl group is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and poor pharmacokinetic profiles. Replacing the C-H bond at this vulnerable site with a robust C-F bond effectively blocks this metabolic pathway.[3] The high bond dissociation energy of the C-F bond (~116 kcal/mol) compared to a C-H bond (~100 kcal/mol) makes it highly resistant to enzymatic cleavage.[3]

Table 1: Comparative Physicochemical Properties

| Property | Benzyl Group (-CH₂Ph) | 4-Fluorobenzyl Group (-CH₂-C₆H₄-F) | Rationale for Impact |

| cLogP Contribution (approx.) | ~1.96 | ~2.10 | Fluorine's lipophilic nature slightly increases the overall value. |

| Hammett Constant (σₚ) | 0.00 | +0.06 | Weak electron-withdrawing effect of fluorine at the para position. |

| Key Bond Dissociation Energy | C(para)-H: ~111 kcal/mol | C(para)-F: ~123 kcal/mol | The C-F bond is significantly stronger, preventing metabolic oxidation. |

| Primary Metabolic Pathway | Para-hydroxylation | Blocked at the para position | Forces metabolism to other, potentially slower, pathways or excretion. |

Pharmacodynamic Implications: Enhancing Target Affinity and Selectivity

Beyond improving pharmacokinetics, the 4-fluorobenzyl group can directly contribute to a compound's pharmacodynamic profile by enhancing binding affinity and selectivity for its biological target.

Direct Binding Interactions

The fluorine atom, while often considered a simple bioisostere for hydrogen, can participate in a range of non-covalent interactions that contribute positively to binding energy.[6] These include:

-

Hydrogen Bonds: The polarized fluorine atom can act as a weak hydrogen bond acceptor.

-

Orthogonal Multipolar Interactions: The C-F bond dipole can align favorably with the dipoles of backbone carbonyl groups in the target protein.[1]

-

Hydrophobic Interactions: The fluorinated ring often occupies hydrophobic pockets, where favorable van der Waals and induced dipole interactions can occur.[7]

A compelling example is seen in a series of thrombin inhibitors, where a 4-fluorobenzyl derivative exhibited a 5-fold improvement in inhibitory potency (Kᵢ = 0.057 µM) compared to the non-fluorinated benzyl analog (Kᵢ = 0.27 µM).[1] X-ray crystallography revealed close contacts between the fluorine atom and both a C-H group and a carbonyl carbon of an asparagine residue in the active site, demonstrating a direct and productive binding contribution.[1]

Case Study: Dopamine D₄ Receptor Antagonists

The development of selective ligands for the dopamine D₄ receptor, a target for schizophrenia, highlights the strategic use of the 4-fluorobenzyl group. The compound 3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one was identified as a potent D₄ inhibitor with over 100-fold selectivity against the related D₂ and D₃ receptors.[8] The 4-fluorobenzyl moiety is crucial for achieving this high affinity and selectivity, likely by engaging in specific interactions within the D₄ receptor's binding pocket.

Case Study: Tyrosinase Inhibitors

In the search for inhibitors of tyrosinase, an enzyme involved in hyperpigmentation, researchers developed a series of compounds featuring a 4-fluorobenzylpiperazine moiety. One of the most potent compounds, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone, emerged as a competitive inhibitor with an IC₅₀ of 0.18 µM, making it nearly 100 times more active than the reference compound, kojic acid. Molecular docking studies suggest the 4-fluorobenzyl group occupies a conserved region in the enzyme's active site, highlighting its importance as a key pharmacophoric feature.

Synthetic and Experimental Workflows

The practical application of the 4-fluorobenzyl group in drug discovery relies on efficient synthetic strategies and robust analytical methods to validate its impact.

Introducing the 4-Fluorobenzyl Group

The most common method for incorporating the 4-fluorobenzyl moiety is through nucleophilic substitution reactions using a reactive precursor like 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.[5] These reagents readily react with a wide range of nucleophiles (e.g., amines, phenols, thiols) via an Sₙ2 mechanism to form the desired product.[5][9]

Caption: General workflow for introducing the 4-fluorobenzyl group via Sₙ2 reaction.

Experimental Protocol: Synthesis via N-Alkylation

This protocol describes a representative synthesis of an N-(4-fluorobenzyl) derivative.

-

Objective: To synthesize N-benzyl-N-(4-fluorobenzyl)amine.

-

Materials:

-

Benzylamine (1.0 eq)

-

4-Fluorobenzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of benzylamine in acetonitrile, add potassium carbonate.

-

Stir the suspension at room temperature for 10 minutes.

-

Add 4-fluorobenzyl chloride to the mixture.

-

Heat the reaction to 60°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and filter off the solid K₂CO₃.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product via flash column chromatography to yield the desired product.

-

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹⁹F NMR, and LC-MS.

Experimental Protocol: In Vitro Metabolic Stability Assay

This protocol allows for the direct comparison of metabolic stability between a parent compound and its 4-fluorobenzyl analog.

-

Objective: To determine the rate of metabolism using human liver microsomes (HLM).

-

Materials:

-

Test compounds (Parent and 4-fluorobenzyl analog, 10 mM stock in DMSO)

-

Human Liver Microsomes (HLM, 20 mg/mL stock)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

-

Procedure:

-

Prepare a master mix of HLM in phosphate buffer to a final concentration of 1 mg/mL.

-

Pre-warm the HLM solution and the NADPH regenerating system at 37°C for 10 minutes.

-

Initiate the reaction by adding the test compound to the HLM solution to a final concentration of 1 µM.

-

Immediately add the pre-warmed NADPH regenerating system to start the metabolic reaction.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction immediately by adding the aliquot to cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

-

Compare the t½ of the 4-fluorobenzyl analog to the parent compound to quantify the improvement in metabolic stability.

-

Caption: Workflow for assessing in vitro metabolic stability.

Conclusion and Future Perspectives

The 4-fluorobenzyl group is a validated and highly effective tool in the medicinal chemist's arsenal. Its primary role is to enhance metabolic stability by blocking P450-mediated oxidation, a strategy that has proven successful across numerous therapeutic programs.[5] Beyond this crucial pharmacokinetic benefit, the moiety can subtly modulate lipophilicity to improve permeability and engage in specific, affinity-enhancing interactions within the target's binding site.[1][4] The decision to incorporate a 4-fluorobenzyl group should be a data-driven process, guided by an understanding of a lead compound's metabolic liabilities and the structural features of its biological target. As our understanding of fluorine's unique properties continues to evolve, the rational application of motifs like the 4-fluorobenzyl group will remain central to the design of safer and more effective medicines.[2]

References

- The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-Fluorobenzyl alcohol - Chem-Impex. (n.d.). Chem-Impex International.

-

3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one. (2005, December 5). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Retrieved January 17, 2026, from [Link]

- Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.

-

Dahmen, M., et al. (2020). OFF-State-Specific Inhibition of the Proprotein Convertase Furin. ACS Chemical Biology. Retrieved January 17, 2026, from [Link]

- Understanding the Applications of 4-Fluorobenzyl Bromide in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Taha, M., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Molecules. Retrieved January 17, 2026, from [Link]

-

Taylor, R. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Retrieved January 17, 2026, from [Link]

- Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). Organic Letters. Retrieved January 17, 2026, from [Link]

-

Ketanserin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. (n.d.). Chemistry & Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). Journal of Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Synthesis of 4-fluorobenzyl 2-[(4-fluorobenzyl)sulfonyl]ethyl carbonate (5). (n.d.). Organic & Biomolecular Chemistry. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. (2024, December 4). Molecules. Retrieved January 17, 2026, from [Link]

-

4-Fluorobenzyl bromide. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Pruvanserin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. (n.d.). Molecules. Retrieved January 17, 2026, from [Link]

-

Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. Retrieved January 17, 2026, from [Link]

- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (n.d.). Google Patents.

-

Wright, J. L., et al. (1999). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved January 17, 2026, from [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. (2025, November 3). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved January 17, 2026, from [Link]

-

Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. Retrieved January 17, 2026, from [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 16). Organic Letters. Retrieved January 17, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2025, December 29). ChemRxiv. Retrieved January 17, 2026, from [Link]

-

Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (n.d.). Scientific Reports. Retrieved January 17, 2026, from [Link]

-

Pimavanserin. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

-

BCH3023 Enzyme Inhibition by Drugs. (2022, November 26). YouTube. Retrieved January 17, 2026, from [Link]

-

Fluorine as a key element in modern drug discovery and development. (n.d.). LE STUDIUM. Retrieved January 17, 2026, from [Link]

-

Bioisosteres Cheat Sheet. (2025, May 9). Drug Hunter. Retrieved January 17, 2026, from [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. innospk.com [innospk.com]

An In-depth Technical Guide to the Solubility Assessment of 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde

Abstract

Introduction: The Significance of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a laboratory curiosity to a marketable drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility is a paramount attribute that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Insufficient solubility is a primary contributor to poor oral bioavailability, which can terminate the development of an otherwise promising drug candidate.[2]

For all in-vitro biological assays, from initial target screening to more complex cellular models, the test compound must be fully dissolved in the assay medium to elicit a true biological response.[3] Undissolved particles can lead to an underestimation of potency and generate unreliable structure-activity relationships (SAR). Therefore, the accurate determination of a compound's solubility is not merely a data collection exercise but a critical step in de-risking a project and ensuring the integrity of subsequent biological data.[4]

This guide focuses on 1-(4-fluorobenzyl)-1H-indole-6-carbaldehyde, a compound of interest for which public solubility data is scarce. The methodologies presented are designed to provide a robust framework for its characterization.

Physicochemical Profile of this compound

While experimental data for the title compound is limited, we can infer some properties based on its structural components: the indole-6-carbaldehyde core and the 4-fluorobenzyl substituent.

| Property | Value (Predicted/Inferred) | Source/Justification |

| Molecular Formula | C₁₆H₁₂FNO | Calculated from structure |

| Molecular Weight | 253.27 g/mol | Calculated from structure |

| Parent Core | 1H-Indole-6-carboxaldehyde | [5][6][7] |

| Parent Core M.Wt. | 145.16 g/mol | [5][6][7] |

| Parent Core MP | 127-131 °C | |

| Predicted logP | > 2.0 | The addition of the lipophilic 4-fluorobenzyl group to the indole core is expected to significantly increase the octanol-water partition coefficient (logP), suggesting low aqueous solubility. |

The indole scaffold is common in medicinal chemistry, and the aldehyde functional group provides a handle for further synthetic modifications. The 4-fluorobenzyl group adds significant lipophilicity, which is likely to decrease aqueous solubility compared to the parent indole-6-carboxaldehyde.

Understanding Solubility: Kinetic vs. Thermodynamic

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic.[8][9]

-

Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound when it is rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[9][10][11] It reflects the concentration at which a compound begins to precipitate under non-equilibrium conditions and is highly relevant for guiding initial compound selection and flagging potential issues in biological assays.[3][11]

-

Thermodynamic Solubility: Also known as equilibrium solubility, this is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous solution over an extended period (typically 24-72 hours) until a saturated solution is formed.[4][8][12] This value is critical for pre-formulation development, understanding in-vivo performance, and for Biopharmaceutics Classification System (BCS) categorization.[2][13][14] The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[15]

The logical workflow for solubility assessment in a drug discovery program is to first use a high-throughput kinetic assay for initial screening of many compounds, followed by a more resource-intensive thermodynamic assay for lead candidates.

Caption: Workflow for solubility assessment in drug discovery.

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This protocol is designed for a 96-well plate format, suitable for higher throughput. The primary methods for detection are nephelometry (light scattering) and UV-spectroscopy after filtration.[11][16]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well microplates (clear bottom for UV, black for nephelometry)

-

Plate shaker/incubator

-

Nephelometer or UV-Vis plate reader

-

Solubility filter plates (e.g., Millipore MultiScreen)

Protocol Steps:

-

Prepare Stock Solution: Accurately weigh and dissolve the compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).[10][16] Ensure complete dissolution.

-

Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells of the microplate.[16]

-

Add Aqueous Buffer: Rapidly add the aqueous buffer (e.g., 198 µL of PBS for a 1:100 dilution) to each well. This induces precipitation of compounds with solubility below the resulting concentration.[4]

-

Incubation: Seal the plate and shake at a controlled temperature (e.g., 25°C or 37°C) for a defined period (typically 1-2 hours).[4][16]

-

Quantification:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is proportional to the amount of precipitated material.[17]

-

Direct UV Assay (after filtration):

-

-

Data Analysis: The solubility is determined by identifying the highest concentration at which no significant precipitation (nephelometry) or a clear solution (UV) is observed. For the UV method, the concentration in the filtrate is quantified against a standard curve prepared in a DMSO/buffer mixture.[16]

Caption: Experimental workflow for the kinetic solubility assay.

Thermodynamic Solubility (Shake-Flask) Assay

This method is the "gold standard" and measures solubility at equilibrium.[15] It is lower throughput but provides a more accurate value for formulation and development purposes.

Materials:

-

This compound (solid powder)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4 to cover physiological range as per ICH guidelines).[13][14]

-

Glass vials

-

Thermomixer or orbital shaker capable of maintaining 37 ± 1 °C.[13][14]

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

HPLC-UV or LC-MS/MS system for quantification

Protocol Steps:

-

Compound Addition: Add an excess amount of the solid compound to a glass vial (e.g., 1 mg). The key is to have undissolved solid remaining at the end of the experiment.[12]

-

Add Buffer: Add a precise volume of the desired aqueous buffer (e.g., 1 mL) to the vial.[12]

-

Equilibration: Seal the vials and place them in a shaker/thermomixer set to a constant temperature (e.g., 37°C) and agitate for an extended period (24 to 72 hours) to ensure equilibrium is reached.[8][12]

-

Phase Separation: After incubation, allow the vials to stand to let the solid settle. Separate the saturated supernatant from the undissolved solid. This is a critical step and can be done by:

-

Centrifugation: Centrifuge the vials at high speed to pellet the solid.

-

Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter. Adsorption to the filter material should be checked.[3]

-

-

Quantification:

-

Data Analysis: Calculate the concentration of the compound in the supernatant using the calibration curve. This concentration represents the thermodynamic solubility at that specific pH and temperature.[18]

Data Interpretation and Reporting

The solubility of this compound should be reported clearly, specifying the assay type and conditions.

Example Data Summary Table:

| Assay Type | Medium (pH) | Temperature (°C) | Incubation Time | Solubility (µg/mL) | Solubility (µM) |

| Kinetic | PBS (7.4) | 25 | 2 hours | Experimental Value | Calculated Value |

| Thermodynamic | Buffer (1.2) | 37 | 48 hours | Experimental Value | Calculated Value |

| Thermodynamic | Buffer (6.8) | 37 | 48 hours | Experimental Value | Calculated Value |

| Thermodynamic | FaSSIF | 37 | 48 hours | Experimental Value | Calculated Value |

A compound is generally considered to have "good" solubility for drug discovery purposes if its aqueous solubility is >60 µg/mL.[11] Low solubility (<10 µg/mL) often requires significant formulation efforts.

Conclusion

Determining the solubility of this compound is a crucial step in its evaluation as a potential drug candidate. This guide provides the scientific rationale and detailed experimental protocols necessary to generate high-quality kinetic and thermodynamic solubility data. The kinetic assay serves as an efficient screening tool, while the thermodynamic shake-flask method provides the definitive equilibrium solubility value essential for later-stage development. By diligently applying these methods, researchers can build a robust data package to confidently guide the progression of this and other novel compounds through the drug discovery pipeline.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Domainex. Thermodynamic Solubility Assay. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

SlideShare. BCS Guideline for solubility and Dissolution. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

-

International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

PubChem. 1H-Indole-6-carboxaldehyde. [Link]

-

ChemBK. 1-(4-methylbenzyl)-1H-indole-6-carbaldehyde. [Link]

-

Cheméo. 1H-Indole-4-carboxaldehyde. [Link]

-

National Institutes of Health. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. evotec.com [evotec.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. enamine.net [enamine.net]

- 5. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]